molecular formula C14H26 B14632980 Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- CAS No. 66826-95-7

Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-

Cat. No.: B14632980
CAS No.: 66826-95-7
M. Wt: 194.36 g/mol
InChI Key: FZDQCOWERMMDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration, meaning both substituents are on the same side of the ring. This stereochemistry can significantly influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of suitable precursors under specific conditions. One common method is the catalytic hydrogenation of 1-(cyclohexylmethyl)-4-methylbenzene using a palladium or platinum catalyst under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes where the aromatic precursor is subjected to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the cis isomer.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can further saturate the compound or modify its substituents.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while halogenation can produce halocyclohexanes.

Scientific Research Applications

Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- exerts its effects depends on the specific context of its use. In chemical reactions, its stereochemistry plays a crucial role in determining the reaction pathway and the nature of the products formed. The molecular targets and pathways involved can vary widely based on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, cis-
  • Cyclohexane, 1,2-dimethyl-, cis-
  • Cyclohexane, 1,4-dimethyl-, cis-

Uniqueness

Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is unique due to its specific stereochemistry, which can influence its physical properties, reactivity, and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry in various chemical and biological contexts .

Properties

CAS No.

66826-95-7

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-(cyclohexylmethyl)-4-methylcyclohexane

InChI

InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3

InChI Key

FZDQCOWERMMDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.